(2'R,2S,cis)-Saxagliptin is a pharmaceutical compound classified as a dipeptidyl peptidase-4 inhibitor, primarily used in the management of type 2 diabetes mellitus. It functions by enhancing insulin secretion and inhibiting glucagon release, thereby improving glycemic control. Saxagliptin is notable for its unique molecular structure, which contributes to its pharmacological properties.
Saxagliptin was developed by Bristol-Myers Squibb and is marketed under various brand names, including Onglyza. It was approved by the U.S. Food and Drug Administration in 2009 for therapeutic use in adults with type 2 diabetes.
Saxagliptin belongs to the class of drugs known as DPP-4 inhibitors, which are used to lower blood sugar levels in patients with type 2 diabetes. It is characterized chemically as a cyclic amidine derivative.
The synthesis of saxagliptin involves several steps that can be categorized into two main approaches: traditional multi-step synthesis and more recent telescopic methods that enhance efficiency.
The molecular formula of saxagliptin is C16H22N2O2, with a molecular weight of approximately 274.36 g/mol. The compound features a unique adamantane core structure, which is critical for its biological activity.
Nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the structure of saxagliptin, providing detailed information about its chemical environment .
Saxagliptin undergoes various chemical reactions during its synthesis:
Saxagliptin exerts its pharmacological effects primarily through inhibition of the DPP-4 enzyme. This mechanism leads to increased levels of incretin hormones, which enhance insulin secretion from pancreatic beta cells and decrease glucagon secretion from alpha cells.
Relevant data include melting point ranges and solubility profiles that inform formulation strategies for oral administration.
Saxagliptin is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its role as a DPP-4 inhibitor has made it a subject of extensive research regarding:
(2'R,2S,cis)-Saxagliptin is a stereochemically distinct isomer of the dipeptidyl peptidase-IV (DPP-IV) inhibitor saxagliptin. This specific configuration is critical for its pharmacological activity and selectivity. As an impurity reference standard and a key intermediate in saxagliptin synthesis, this compound provides essential insights into structure-activity relationships (SAR) of antidiabetic agents targeting the incretin system [1] [10]. Its study enables precise quality control during drug manufacturing and reveals the stereochemical dependencies of DPP-IV inhibition.
The compound exhibits the molecular formula C₁₈H₂₅N₃O₂ and a molecular weight of 315.41 g/mol. Its IUPAC name is (1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxytricyclo[3.3.1.1³⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, reflecting three contiguous stereocenters and a fused bicyclic core [1] [7]. The "cis" designation indicates the relative configuration between the 2-azabicyclohexane bridgehead hydrogens, while the stereochemical descriptors (1S,3S,5S) and (2R) define absolute configurations at specific carbons [10].
Table 1: Systematic Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | (1S,3S,5S)-2-[(2R)-2-Amino-2-(3-hydroxytricyclo[3.3.1.1³⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
CAS Registry Number | 1564265-93-5 |
Synonyms | (2'R,2S,cis)-Saxagliptin; Saxagliptin cis-isomer; Saxagliptin Impurity B |
SMILES Notation | N#C[C@@H]1C[C@@H]2C[C@@H]2N1C(=O)C@H[C@@]12C[C@@H]3CC@@HC2 |
InChI Key | QGJUIPDUBHWZPV-SGTAVMJGSA-N |
The 3-hydroxyadamantyl group provides hydrophobic anchoring to DPP-IV, while the cyanopyrrolidine moiety mimics the N-terminal dipeptide structure of natural DPP-IV substrates, enabling competitive inhibition [6]. The cis-relationship between the cyanide and carboxamide groups in the bicyclo[3.1.0]hexane ring is essential for optimal binding geometry [7].
Saxagliptin originated from rational drug design efforts at Bristol-Myers Squibb (BMS) to develop cyanopyrrolidine-based DPP-IV inhibitors with enhanced potency and pharmacokinetics. Early dipeptide surrogates suffered from chemical instability due to intramolecular cyclization. (2'R,2S,cis)-Saxagliptin emerged as a key intermediate during optimization to prevent this degradation while maintaining inhibitory activity [2] [5].
Pharmacologically, it serves two primary roles:
Key milestones include:
(2'R,2S,cis)-Saxagliptin exerts glucose-lowering effects via selective, reversible inhibition of DPP-IV—the enzyme that rapidly degrades incretin hormones GLP-1 and GIP. By preserving active incretins, it enhances glucose-dependent insulin secretion and suppresses glucagon release [3] [6].
Table 2: Stereochemical Impact on Pharmacological Properties
Stereoisomer | DPP-IV Inhibition (IC₅₀) | Selectivity over DPP-8/9 | Role in Therapeutics |
---|---|---|---|
(2'R,2S,cis) | 1.3 nM | >400-fold (DPP-8); >75-fold (DPP-9) | Active pharmaceutical ingredient |
(2'S,2R,cis) | ~100 nM | Not reported | Inactive impurity |
(2'R,2S,trans) | >1,000 nM | Not reported | Inactive impurity |
Mechanistically, the compound:
The stereochemistry directly influences binding kinetics—the cis-azabicyclohexane scaffold forces the cyanide group into an orientation that forms a covalent but reversible bond with DPP-IV's Ser630 residue, while the (2R)-adamantylglycine configuration maximizes hydrophobic contacts [5] [6]. This precise molecular recognition underpins its efficacy in type 2 diabetes management by enhancing endogenous incretin activity without requiring peptide injections [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0